molecular formula C23H42ClN B15087798 2-Methyl-4-dodecylbenzyltrimethylammonium chloride CAS No. 1187753-48-5

2-Methyl-4-dodecylbenzyltrimethylammonium chloride

Cat. No.: B15087798
CAS No.: 1187753-48-5
M. Wt: 368.0 g/mol
InChI Key: CBZFWTHJISVKQG-UHFFFAOYSA-M
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Description

2-Methyl-4-dodecylbenzyltrimethylammonium chloride (CAS 118775-48-5, UNII SK0K75860M) is a quaternary ammonium compound with the molecular formula C23H42N.Cl . This substance is supplied as a high-purity material for industry and research applications. As a benzyltrimethylammonium chloride derivative with a specific dodecyl chain, it is studied for its properties as a surfactant and antimicrobial agent . Its molecular structure features a benzyltrimethylammonium group and a long hydrophobic alkyl chain, which is characteristic of compounds that can disrupt microbial cell membranes . Researchers value this compound for its potential applications in surface disinfection, and as an antistatic agent . It is essential for users to consult the safety data sheet prior to handling. This product is intended for research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1187753-48-5

Molecular Formula

C23H42ClN

Molecular Weight

368.0 g/mol

IUPAC Name

(4-dodecyl-2-methylphenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23(21(2)19-22)20-24(3,4)5;/h17-19H,6-16,20H2,1-5H3;1H/q+1;/p-1

InChI Key

CBZFWTHJISVKQG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)C[N+](C)(C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride typically involves the alkylation of 2-methyl-4-dodecylbenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Substitution Reactions

The trimethylammonium group participates in nucleophilic substitution under specific conditions. In industrial synthesis, this moiety forms during quaternization of 2-methyl-4-dodecylbenzylamine with methyl chloride or trimethylamine. Example:
Reaction Pathway :
C12H25C6H3(CH3)CH2NH2+(CH3)3NC23H42ClN\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_3(\text{CH}_3)\text{CH}_2\text{NH}_2 + (\text{CH}_3)_3\text{N} \rightarrow \text{C}_{23}\text{H}_{42}\text{ClN}
Key parameters:

  • Temperature: 60–80°C

  • Solvent: Ethanol/water mixture

  • Yield: >85%

Oxidation and Reduction Pathways

The compound reacts with oxidizing and reducing agents:

Reaction Type Reagent Conditions Product
OxidationH₂O₂25°C, pH 7–9Dodecylbenzyl ketone derivatives
ReductionNaBH₄0–5°C, THF solventBenzyl alcohol analogs

The dodecyl chain remains inert under mild conditions but undergoes cleavage with strong oxidizers (e.g., KMnO₄) .

Degradation in Environmental Systems

Studies demonstrate its breakdown in sediment-water systems :

Matrix Half-Life (Days) Primary Degradation Pathway
Surface water10–14Microbial oxidation
Sediment28–35Adsorption and abiotic hydrolysis

Key findings:

  • Non-extractable residue (NER) formation accounts for 45–60% of initial mass in sediment .

  • Degradation products include 4-methylbenzyl alcohol and dodecanoic acid .

Reaction with Sulfur-Containing Reagents

Sodium hydrosulfite (Na₂S₂O₄) induces structural modifications:
Example Reaction :
C23H42ClN+Na2S2O4C23H42NS2O4Na+\text{C}_{23}\text{H}_{42}\text{ClN} + \text{Na}_2\text{S}_2\text{O}_4 \rightarrow \text{C}_{23}\text{H}_{42}\text{NS}_2\text{O}_4^- \text{Na}^+

  • Product: Thiosulfate derivative (m.p. >305°C) .

  • Mechanism: Sulfur nucleophile displaces chloride at the benzyl position .

Phase-Transfer Catalytic Activity

As a cationic surfactant, it facilitates reactions in biphasic systems:

  • Example : Knoevenagel condensation in water/organic solvent mixtures.

  • Efficiency: >90% yield enhancement compared to non-catalytic conditions.

Stability Under Extreme Conditions

Parameter Effect
pH < 2Rapid hydrolysis of ammonium group
pH > 12Minimal decomposition (<5% over 24h)
UV exposurePhotolytic cleavage of benzyl group

This compound’s reactivity is governed by its amphiphilic structure, enabling applications in catalysis, antimicrobial formulations, and industrial processes. Environmental degradation data highlight its persistence in sediment, necessitating controlled disposal practices .

Scientific Research Applications

2-Methyl-4-dodecylbenzyltrimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The compound is compared below with two structurally related QACs: benzyltrimethylammonium chloride () and dodecyltrimethylammonium chloride (CAS 112-00-5; ).

Property 2-Methyl-4-dodecylbenzyltrimethylammonium chloride Benzyltrimethylammonium chloride Dodecyltrimethylammonium chloride
Molecular Formula C₂₃H₄₂ClN C₁₀H₁₆ClN C₁₅H₃₄ClN
Molecular Weight (g/mol) 368.04 185.69 263.89
Key Structural Features Benzyl ring with methyl (C₁) and dodecyl (C₁₂) substituents Benzyl ring with no alkyl chains Straight dodecyl (C₁₂) chain
Hydrophobic Tail Branched (aromatic + aliphatic) Aromatic (benzyl) Aliphatic (linear C₁₂)

The presence of both aromatic and long aliphatic chains in this compound enhances its hydrophobicity compared to simpler QACs. This structural complexity likely reduces water solubility and increases micellar stability relative to benzyltrimethylammonium chloride .

Physicochemical and Functional Properties

Critical Micelle Concentration (CMC) and Solubility

While direct CMC data for this compound is unavailable in the provided evidence, inferences can be drawn:

  • Dodecyltrimethylammonium chloride (C₁₅H₃₄ClN) exhibits lower CMC (~1–5 mM) typical of linear alkyl QACs, enabling strong micelle formation .
  • The hybrid structure of this compound likely results in lower CMC than benzyltrimethylammonium chloride but higher than linear C₁₂ analogs due to steric hindrance from the branched hydrophobic domain.
Thermal Stability

Aromatic QACs like benzyltrimethylammonium chloride are generally less thermally stable than aliphatic analogs. The addition of a dodecyl chain may improve stability, but the methyl substituent could introduce steric effects that offset this benefit.

Toxicity and Environmental Impact

Acute Toxicity
  • Benzyltrimethylammonium chloride : EPA reports indicate moderate acute toxicity (e.g., oral LD₅₀ in rats: 200–500 mg/kg), with irritation to skin and eyes .
  • Dodecyltrimethylammonium chloride : Higher toxicity (oral LD₅₀ in rats: ~50–100 mg/kg) due to enhanced membrane disruption from the linear alkyl chain .
  • This compound : Expected to exhibit toxicity intermediate between the two, but the aromatic group may reduce bioavailability compared to purely aliphatic QACs.
Environmental Persistence

Aliphatic QACs like dodecyltrimethylammonium chloride are more readily biodegradable than aromatic variants. The benzyl group in this compound may prolong environmental persistence, raising concerns about bioaccumulation .

Biological Activity

2-Methyl-4-dodecylbenzyltrimethylammonium chloride (also known as DA+) is a quaternary ammonium compound (QAC) with significant biological activity. This article explores its biological effects, mechanisms of action, and environmental interactions based on diverse research findings.

  • Chemical Formula : C23H42ClN
  • Molecular Weight : 368.039 g/mol
  • Structure : The compound features a long hydrophobic dodecyl chain attached to a positively charged quaternary ammonium group, which contributes to its surfactant properties and biological activity .

Quaternary ammonium compounds like DA+ act primarily through the disruption of microbial cell membranes, leading to cell lysis and death. This mechanism is attributed to the following:

  • Cationic Nature : The positive charge facilitates interaction with negatively charged microbial membranes, enhancing penetration and disruption .
  • Surfactant Properties : DA+ exhibits surfactant characteristics, reducing surface tension and promoting emulsification, which can enhance the bioavailability of co-administered drugs in transdermal applications .

Antimicrobial Activity

Research indicates that DA+ possesses notable antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that DA+ effectively inhibits various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy is influenced by concentration and exposure time.
  • Minimum Inhibitory Concentration (MIC) : The MIC values vary among different bacterial species, indicating its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity

While DA+ shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been assessed:

  • Cell Viability Assays : Studies report varying degrees of cytotoxicity depending on concentration. At lower concentrations, it may enhance cell viability in certain contexts, while higher concentrations lead to significant cell death .

Persistence and Degradation

The environmental behavior of DA+ has been studied extensively due to its widespread use in various applications:

  • Biodegradation Studies : Research indicates that DA+ undergoes degradation in aquatic environments, but the rate varies significantly based on environmental conditions. For instance, half-lives for degradation in sediment systems can exceed 160 days under specific conditions .
CompoundHalf-life (Days)Mineralization (% AR)
14C-DA+1627
14C-DS-2251
14C-DP1456

Non-extractable Residues (NER)

The formation of non-extractable residues is a critical factor in assessing the long-term environmental impact of DA+. These residues can persist in sediments and affect the bioavailability of the compound over time. Studies show that NER formation is significant for DA+, with implications for ecological risk assessments .

Case Studies

  • Transdermal Drug Delivery Systems : DA+ has been incorporated into transdermal delivery systems as a penetration enhancer. Its ability to disrupt skin barrier properties allows for improved drug absorption, demonstrating its utility in pharmaceutical formulations .
  • Aquatic Toxicity Assessments : In studies evaluating the toxicity of QACs on aquatic organisms, DA+ was found to have varying effects based on concentration and exposure duration, highlighting the need for careful environmental monitoring when using this compound in consumer products .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Methyl-4-dodecylbenzyltrimethylammonium chloride, and how is reaction completion validated?

  • Methodological Answer : The synthesis typically involves quaternization of the tertiary amine precursor with methyl chloride or a methyl halide. Key steps include:

  • Reaction Setup : Conducting the reaction under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile) at controlled temperatures (60–80°C) to avoid side reactions.
  • Purification : Post-reaction, the mixture is washed repeatedly with water to remove by-products like unreacted amines or salts (e.g., diethylammonium chloride) .
  • Validation : Thin-layer chromatography (TLC) is used to monitor reaction progress. Spots corresponding to the product and reactants are compared under UV light, with retardation factor (Rf) values confirming product formation .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify functional groups and confirm substitution patterns (e.g., methyl, benzyl, and dodecyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting impurities at trace levels.
  • Elemental Analysis : Confirms empirical formula consistency .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of aerosols.
  • Emergency Measures : Immediate flushing with water for eye/skin exposure (≥15 minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and X-ray crystallography) to resolve ambiguities. For example, overlapping peaks in ¹H NMR may require 2D NMR (e.g., COSY, HSQC) for clarity.
  • Impurity Analysis : Use preparative HPLC to isolate impurities and characterize them separately.
  • Degradation Studies : Assess stability under varying pH/temperature to identify degradation products that may skew data .

Q. What strategies optimize reaction yield while minimizing by-product formation?

  • Methodological Answer :

  • Solvent Selection : Switch to dimethylformamide (DMF) or ionic liquids to enhance solubility and reaction efficiency.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quaternization.
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, stoichiometry, and reaction time .

Q. How can the environmental persistence and ecotoxicological effects of this compound be evaluated?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation in aqueous systems.
  • Aquatic Toxicity Testing : Conduct Daphnia magna or algae growth inhibition tests to determine EC₅₀ values.
  • Adsorption Studies : Evaluate soil sorption coefficients (Kd) to predict environmental mobility. Reference data from structurally similar quaternary ammonium compounds (e.g., didecyldimethylammonium chloride) can guide risk assessment .

Q. What methodologies resolve discrepancies in quantifying trace impurities during quality control?

  • Methodological Answer :

  • Standard Addition : Spike samples with known impurity standards to calibrate detection limits in HPLC or GC-MS.
  • Ion Chromatography : Detect ionic by-products (e.g., chloride counterions) at sub-ppm levels.
  • Collaborative Studies : Cross-validate results with independent labs using harmonized protocols .

Notes on Data Contradiction and Advanced Analysis

  • Case Example : If TLC analysis reveals unexpected spots, revisit reaction conditions (e.g., moisture exposure causing hydrolysis) or column chromatography parameters (e.g., silica activity) to isolate pure fractions .
  • Interdisciplinary Considerations : While structural analogs (e.g., benzyltrimethylammonium chloride) provide baseline data, substituent effects (e.g., dodecyl chain length) require tailored computational modeling (e.g., DFT calculations) to predict physicochemical behavior .

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